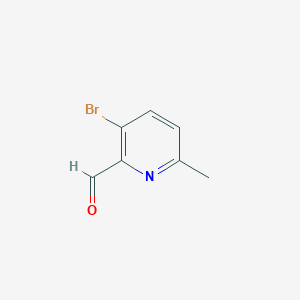

6-bromo-4-methylpyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-4-methylpyridine-2-carbaldehyde is a chemical compound that has attracted significant interest among researchers due to its numerous applications. It is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

Synthesis Analysis

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The structure and vibrational spectra of 6-Bromopyridine-2-carbaldehyde were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies were complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .Chemical Reactions Analysis

This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200. More detailed physical and chemical properties such as melting point, boiling point, and solubility need further investigation.Mécanisme D'action

The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . Therefore, the inhibition of p38α MAP kinase was evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methylpyridine-2-carbaldehyde involves the bromination of 4-methylpyridine-2-carbaldehyde.", "Starting Materials": [ "4-methylpyridine-2-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 4-methylpyridine-2-carbaldehyde in acetic acid", "Add bromine dropwise to the solution with stirring", "Maintain the reaction mixture at room temperature for 2 hours", "Add sodium acetate to the reaction mixture and stir for 30 minutes", "Extract the product with water", "Dry the product with anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 6-bromo-4-methylpyridine-2-carbaldehyde" ] } | |

Numéro CAS |

1060804-71-8 |

Formule moléculaire |

C7H6BrNO |

Poids moléculaire |

200 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.